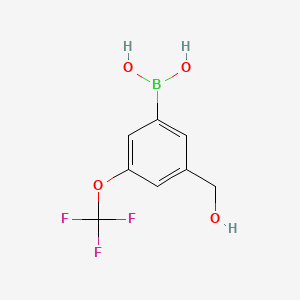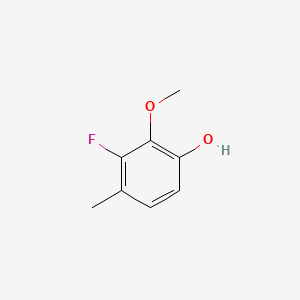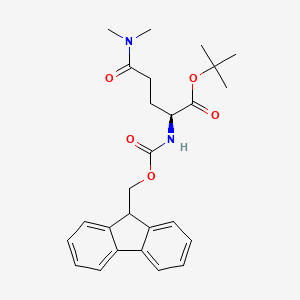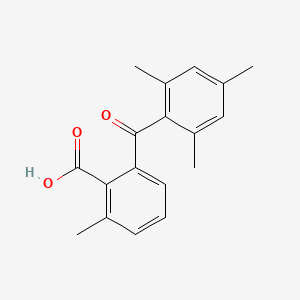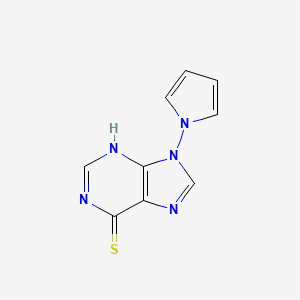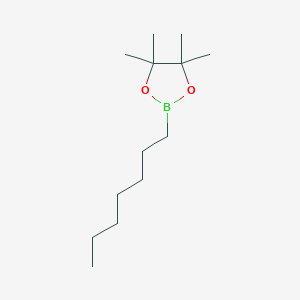
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere . Another method includes the alkylation of 2-methylnaphthyridine with ®-N-Boc-3-(iodomethyl)-pyrrolidine, followed by an asymmetric Rh-catalyzed addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
化学反应分析
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce tetrahydronaphthyridines .
科学研究应用
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . The compound’s binding to this integrin can modulate various cellular processes, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine: Another compound in the same class with similar biological activities.
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid trihydrochloride is unique due to its specific structure, which allows for high affinity binding to αvβ6 integrin and other molecular targets. This specificity makes it a valuable compound for targeted therapeutic applications and advanced material development .
属性
分子式 |
C12H19Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC 名称 |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;trihydrochloride |
InChI |
InChI=1S/C12H16N2O2.3ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;;;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);3*1H |
InChI 键 |
TZZIHCWRJJDSGL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


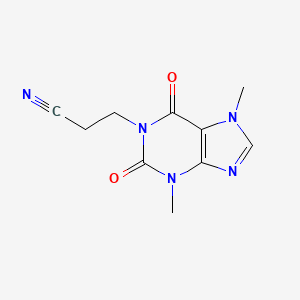
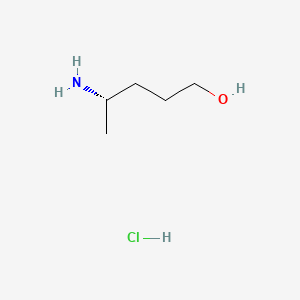
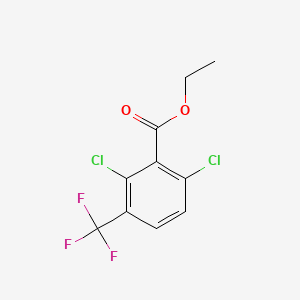



![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
